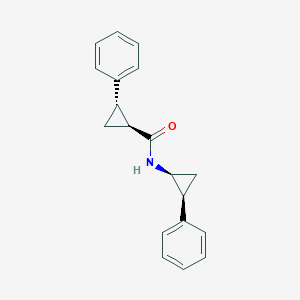
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane rings and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Rings: The initial step involves the formation of cyclopropane rings through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyclopropanecarboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.
作用機序
The mechanism of action of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane rings and phenyl groups allow it to fit into active sites or binding pockets, thereby modulating the activity of the target. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
(1R,2R)-2-phenyl-N-[(1R,2R)-2-phenylcyclopropyl]cyclopropanecarboxamide: A stereoisomer with similar structural features but different spatial arrangement.
(1S,2S)-2-phenylcyclopropanecarboxylic acid: Lacks the amide group, leading to different chemical properties.
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness
The uniqueness of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide lies in its specific combination of cyclopropane rings and phenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H19NO |
|---|---|
分子量 |
277.4g/mol |
IUPAC名 |
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21)/t15-,16+,17+,18+/m1/s1 |
InChIキー |
IEGGOVHQZJEQIJ-OWSLCNJRSA-N |
SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
異性体SMILES |
C1[C@@H]([C@H]1C(=O)N[C@H]2C[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


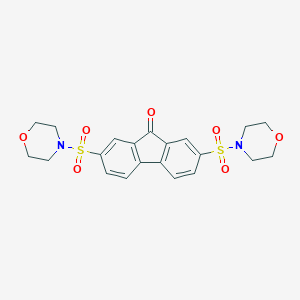


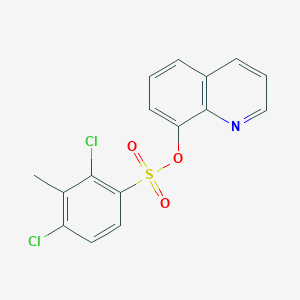
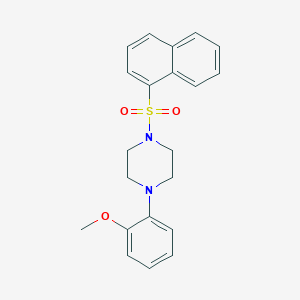
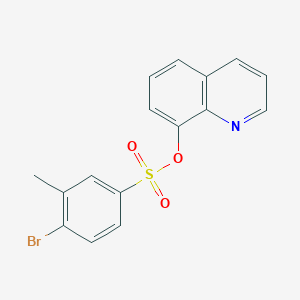


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)

![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)


